
3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylated pyrazole ring, and a triazole moiety linked to a pyridine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through electrophilic aromatic substitution reactions involving fluorine sources. The pyrazole ring is often constructed using a condensation reaction between hydrazines and β-diketones or β-ketoesters. Finally, the pyridine ring can be introduced through a series of reactions involving pyridine derivatives and appropriate reagents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: : The triazole ring can be reduced to form triazolamines.
Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Triazolamines.
Substitution: : Various substituted pyrazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems due to its unique structure.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It may find use in the production of advanced materials and catalysts.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its combination of fluorophenyl, pyrazole, and triazole groups. Similar compounds may include:
Fluorophenyl derivatives: : Compounds with fluorophenyl groups but lacking the pyrazole and triazole moieties.
Pyrazole derivatives: : Compounds with pyrazole rings but without the fluorophenyl and triazole groups.
Triazole derivatives: : Compounds with triazole rings but without the fluorophenyl and pyrazole groups.
These similar compounds may have different properties and applications compared to 3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, highlighting its uniqueness.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
The chemical structure of the compound features a pyrazole core substituted with a 4-fluorophenyl group and a pyridinyl-triazole moiety. The molecular weight is approximately 296.34 g/mol, with significant properties such as:
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 4
- LogP (XLogP3-AA) : 2, indicating moderate lipophilicity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, a derivative of this compound, referred to as ZQL-4c, demonstrated significant inhibitory effects on breast cancer cell lines. The study found that ZQL-4c:
- Inhibited Cell Proliferation : The compound effectively reduced cell growth in various breast cancer models.
- Induced Apoptosis : Mechanistic studies revealed that ZQL-4c triggered apoptosis through the generation of reactive oxygen species (ROS) and suppression of the Notch-Akt signaling pathway .
Antidiabetic Activity
The compound has also been investigated for its antidiabetic properties. A related study focused on triazole hybrids showed that certain derivatives exhibited potent inhibition against α-glucosidase, an enzyme critical in carbohydrate metabolism. Key findings included:
- IC50 Values : Compounds derived from this class demonstrated IC50 values ranging from 3.90 µM to 20.06 µM against α-glucosidase, indicating strong inhibitory activity comparable to established antidiabetic agents like quercetin .
Other Biological Activities
The broader category of triazole-containing compounds has been associated with various biological activities including:
- Antifungal Effects : Triazoles are well-known for their antifungal properties, making them valuable in treating fungal infections.
- Antiviral Properties : Some derivatives have shown activity against viral pathogens, suggesting potential therapeutic applications beyond oncology .
Case Study 1: Breast Cancer Inhibition
A pivotal study published in PMC illustrated the effectiveness of ZQL-4c in breast cancer models. The research utilized various assays to measure cell viability and apoptosis rates, concluding that the compound's mechanism involved oxidative stress induction and pathway modulation .
Case Study 2: Antidiabetic Screening
In another investigation focusing on α-glucosidase inhibition, several derivatives were synthesized and tested for their enzymatic activity. The results indicated that modifications to the triazole ring significantly enhanced inhibitory potency, with specific electron-donating groups improving activity .
Summary of Biological Activities
Activity Type | Compound | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | ZQL-4c | N/A | Induces apoptosis via ROS and Notch-Akt |
Antidiabetic | Various Triazole Derivatives | 3.90 - 20.06 | Inhibition of α-glucosidase |
Antifungal | Triazole Derivatives | N/A | Disruption of fungal cell membrane synthesis |
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-26-18(10-17(24-26)13-2-4-14(20)5-3-13)19(28)22-11-15-12-27(25-23-15)16-6-8-21-9-7-16/h2-10,12H,11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNRUMFJCLIHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.